Thiophene-2-boronic acid

Beschreibung

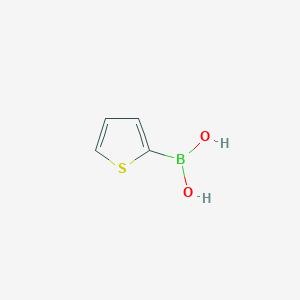

Structure

2D Structure

Eigenschaften

IUPAC Name |

thiophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHTUPFQTUBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370059 | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-68-0 | |

| Record name | 2-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Thiophene 2 Boronic Acid As a Versatile Building Block in Organic Chemistry

Thiophene-2-boronic acid's importance stems from its identity as a heterocyclic boronic acid, a class of compounds widely utilized in organic synthesis. apolloscientific.co.ukcymitquimica.com The presence of the boronic acid group (-B(OH)2) on the thiophene (B33073) ring allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. apolloscientific.co.ukchemimpex.com Its utility is particularly pronounced in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs), where the distinct electronic characteristics of the thiophene moiety contribute to enhanced device performance. chemimpex.com

The versatility of this compound and its derivatives, such as the pinacol (B44631) ester form, is further highlighted by their role as key intermediates in the synthesis of complex heterocyclic compounds and drug candidates. pubcompare.aibiosynth.com The ability to introduce the thiophene unit into larger molecular frameworks through various coupling reactions has positioned it as a critical component in the toolbox of synthetic organic chemists. biosynth.com

Overview of Thiophene 2 Boronic Acid S Role in Carbon Carbon Bond Formation

Palladium-Catalyzed Borylation of Halogenated Thiophenes

The direct borylation of halogenated thiophenes represents one of the most efficient and widely employed methods for the synthesis of this compound and its esters. This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, known as the Miyaura borylation, which offers high functional group tolerance and mild reaction conditions. alfa-chemistry.com

Reaction of 2-Bromothiophene and 2-Iodothiophene with Diboron (B99234) Reagents

The reaction involves the coupling of a 2-halothiophene, such as 2-bromothiophene or the more reactive 2-iodothiophene, with a diboron reagent. The most commonly used diboron reagent is bis(pinacolato)diboron (B136004) (B₂pin₂), which affords the corresponding this compound pinacol ester. Other diboron reagents, such as tetrakis(dimethylamino)diboron, have also been reported. nih.gov The choice of the halogen atom on the thiophene (B33073) ring can influence the reaction conditions and efficiency, with iodides generally exhibiting higher reactivity than bromides. nih.gov

The general reaction scheme is as follows:

Where X = Br, I and (BOR)₂ = Bis(pinacolato)diboron

Table 1: Palladium-Catalyzed Borylation of 2-Halothiophenes with Bis(pinacolato)diboron

| Thiophene Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Iodothiophene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 2 | 99 | escholarship.org |

| 2-Bromothiophene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 12 | 85 | organic-chemistry.org |

| 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | chemrxiv.org |

| 2-Iodoanisole | PdCl₂(CH₃CN)₂ / Ligand 1 | Et₃N | Dioxane | 50 | 0.5 | 94 | nih.gov |

Note: The data in this table is compiled from various research findings and is for illustrative purposes. Actual yields may vary depending on specific reaction conditions and scale.

Ligand and Catalyst System Optimization for Borylation (e.g., Pd(dppf)Cl₂)

The success of the palladium-catalyzed borylation is highly dependent on the choice of the catalyst and ligand system. While Pd(PPh₃)₄ can be used, catalyst systems based on 1,1'-bis(diphenylphosphino)ferrocene (dppf), such as Pd(dppf)Cl₂, are frequently employed and often provide superior results. alfa-chemistry.comnih.gov The dppf ligand is thought to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

In recent years, the development of more active and specialized phosphine ligands has further improved the efficiency and scope of the borylation reaction. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, have proven to be highly effective, often allowing for lower catalyst loadings and the use of less reactive aryl chlorides. nih.govnih.gov For instance, the combination of Pd(OAc)₂ with SPhos has been shown to be a highly active system for the borylation of various aryl halides. chemrxiv.org The optimization of the catalyst system is crucial for achieving high yields, especially with challenging substrates.

Table 2: Comparison of Catalyst Systems for the Borylation of 4-Chloroanisole

| Catalyst | Ligand | Base | Temp. (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | KOAc | 80 | ~0 | nih.gov |

| PdCl₂(dppf) | - | KOAc | 80 | ~0 | nih.gov |

| Pd₂(dba)₃ | PCy₃ | KOAc | 80 | 65 | nih.gov |

| Pd(OAc)₂ | SPhos | KOAc | RT | 42 (48h) | nih.gov |

Note: This table illustrates the significant impact of the catalyst and ligand system on the reaction outcome.

Mechanistic Pathways of Borylation Reactions

The generally accepted mechanism for the Miyaura borylation reaction involves a catalytic cycle initiated by the reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species. The key steps are as follows: alfa-chemistry.comresearchgate.net

Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the 2-halothiophene, forming a thienyl-palladium(II) halide intermediate. This step is often the rate-determining step of the cycle. rug.nl

Transmetalation: The thienyl-palladium(II) halide intermediate reacts with the diboron reagent. The presence of a base, typically a weak base like potassium acetate (B1210297) (KOAc), is crucial for this step. alfa-chemistry.com It is proposed that the base activates the diboron reagent or facilitates the formation of a more reactive palladium-alkoxide species, which then undergoes transmetalation with the diboron reagent to form a thienyl-palladium(II)-boryl complex and displaces the halide. nih.gov

Reductive Elimination: The thienyl-palladium(II)-boryl complex undergoes reductive elimination to yield the desired this compound ester and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Grignard Reagent-Based Synthesis Approaches

An alternative and classical approach to this compound involves the use of Grignard reagents. This method typically involves the formation of a 2-thienylmagnesium halide, which then reacts with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to afford the boronic acid.

The general pathway is as follows:

Formation of the Grignard Reagent: 2-Bromothiophene or 2-chlorothiophene (B1346680) is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding 2-thienylmagnesium bromide or chloride. universiteitleiden.nl

Reaction with a Trialkyl Borate: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperature (e.g., -78 °C). The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.

This method is effective but can be limited by its functional group compatibility, as the highly reactive Grignard reagent can react with various functional groups. utoronto.ca

Synthesis of Specific this compound Derivatives

The functionalization of the thiophene ring prior to or after the introduction of the boronic acid group allows for the synthesis of a wide array of substituted this compound derivatives. These derivatives are crucial for creating diverse chemical libraries for drug discovery and materials science.

Pathways for Functionalized Thiophene Boronic Acids (e.g., 5-Cyanothis compound)

Functionalized thiophene boronic acids can be prepared through several strategies. One common approach is to start with an already functionalized thiophene and then introduce the boronic acid moiety using the methods described above.

For example, the synthesis of 5-cyanothis compound can be achieved by the palladium-catalyzed borylation of 5-bromo-2-cyanothiophene. The cyano group is generally compatible with the conditions of the Miyaura borylation. alfa-chemistry.com

Another example is the preparation of 5-formylthis compound . This can be synthesized from 2-thiophenecarboxaldehyde. The aldehyde is first protected, for instance as an acetal, to prevent reaction with a Grignard reagent if that route is chosen. Alternatively, direct borylation of 5-bromo-2-thiophenecarboxaldehyde can be performed under carefully controlled palladium-catalyzed conditions. ontosight.ai

The synthesis of 5-chlorothis compound can be accomplished by the borylation of 2,5-dichlorothiophene, where the higher reactivity of one chlorine atom can be exploited, or by starting from 2-bromo-5-chlorothiophene (B1265590). sigmaaldrich.com Alternatively, a one-pot synthesis starting from 2-thiophenecarboxaldehyde has been reported, involving chlorination followed by oxidation. google.com

Table 3: Examples of Functionalized Thiophene-2-boronic Acids

| Compound Name | Structure | CAS Number |

| 5-Cyanothis compound |  | 305832-67-1 |

| 5-Formylthis compound |  | 4347-33-5 |

| 5-Chlorothis compound |  | 162607-18-3 |

Regioselective Synthesis of Aryl-Substituted Thiophenes

The introduction of aryl substituents onto the thiophene ring is a critical transformation in the synthesis of a wide array of functional materials and biologically active molecules. The regioselectivity of this process is of paramount importance, as the position of the aryl group significantly influences the final properties of the molecule. Methodologies for achieving this transformation can be broadly categorized into two main approaches: direct C-H arylation and cross-coupling reactions of pre-functionalized thiophenes.

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes. nih.govrsc.org This approach avoids the need for pre-halogenation or metallation of the thiophene ring, thus reducing the number of synthetic steps and the generation of metallic waste. beilstein-journals.org The inherent reactivity of the C-H bonds in thiophene, with the α-positions (C2 and C5) being more susceptible to electrophilic attack and oxidative addition than the β-positions (C3 and C4), often dictates the regioselectivity of these reactions.

For instance, the direct arylation of 3-(methylsulfinyl)thiophenes has been shown to be an effective method for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. nih.gov This protocol can be achieved with a low catalyst loading of as little as 0.5 mol %. nih.gov Similarly, a phosphine-free bis(alkoxo)palladium complex has been utilized for the efficient direct C-H arylation of thiophenes at the α-position with low catalyst loading (0.1–0.2 mol %). organic-chemistry.orgacs.org This method is compatible with a range of aryl and heteroaryl bromides and tolerates both electron-donating and electron-withdrawing groups. organic-chemistry.orgacs.org

The regioselectivity of direct arylation can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. In some cases, directing groups can be employed to steer the arylation to a specific position. acs.orgacs.orgnih.gov For 3-substituted thiophenes, direct arylation typically occurs at the more reactive C2 position. However, by using sterically hindered aryl bromides, such as 2-bromo-1,3-dichlorobenzene, the regioselectivity can be shifted in favor of the less accessible C5 position. beilstein-journals.org This strategy allows for the synthesis of 2,5-diarylthiophenes with two different aryl units through a subsequent C-H bond functionalization at the C2 position. beilstein-journals.org

The Suzuki-Miyaura cross-coupling reaction represents another cornerstone in the synthesis of aryl-substituted thiophenes. d-nb.infonih.gov This versatile palladium-catalyzed reaction involves the coupling of a thiophene derivative, typically a halogenated thiophene, with an aryl boronic acid or its ester. d-nb.infonih.govnih.gov The regioselectivity of the Suzuki-Miyaura reaction is predetermined by the position of the halogen on the thiophene ring.

A novel series of 4-arylthiophene-2-carbaldehydes has been synthesized in moderate to excellent yields via the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic pinacol esters or acids. nih.govmdpi.com Similarly, 2-(bromomethyl)-5-aryl-thiophenes have been prepared through the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids. d-nb.infonih.gov This method has also been successfully applied to the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety by coupling 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids and esters. doaj.org

The choice of solvent can also play a crucial role in the efficiency of these coupling reactions. For example, the use of the biomass-derived solvent γ-valerolactone (GVL) in a microwave-assisted, ligand-free direct C–H arylation of thiophenes has been reported as a more environmentally friendly approach. rsc.org

Below are interactive data tables summarizing the research findings for the regioselective synthesis of aryl-substituted thiophenes.

Table 1: Direct C-H Arylation of Thiophenes

| Thiophene Substrate | Arylating Agent | Catalyst System | Solvent | Position of Arylation | Yield (%) | Reference |

| 3-(Methylsulfinyl)thiophene | Various aryl bromides | Pd(OAc)₂ / SPhos | Dioxane | C2 and C2,C5 | up to 98% | nih.gov |

| Thiophene | Various aryl bromides | Palladium NNC-pincer complex | DMA | C2 or C5 | Good to excellent | thieme-connect.com |

| Thiophene | Various aryl/heteroaryl bromides | Bis(alkoxo)palladium complex | DMAc | C2 | Very good yields | organic-chemistry.orgacs.org |

| 3-Substituted thiophenes | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | DMA | C5 | 44-65% | beilstein-journals.org |

| Thiophene | Various aryl iodides and bromides | Pd(OAc)₂ | GVL | C2 | Good yields | rsc.org |

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76% | d-nb.infonih.gov |

| 4-Bromothiophene-2-carbaldehyde | Various arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Ethanol (B145695)/Water | 4-Arylthiophene-2-carbaldehydes | Moderate to excellent | nih.govmdpi.com |

| 5-Bromothiophene-2-sulfonamide | Various aryl boronic acids and esters | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/Water | 5-Aryl-thiophene-2-sulfonamides | Good yields | doaj.org |

| gem-Dichlorocyclopropyl ketones | Lawesson's reagent, then PhB(OH)₂ | Pd(PPh₃)₄ | Toluene | 2-Aryl-3-methyl-5-phenylthiophenes | - | oup.com |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, conjugated polymers, and other complex organic molecules. ethz.chmdpi.com This reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

For instance, the presence of electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. researchgate.net In the context of thiophene derivatives, the reaction of an aryl halide with this compound is generally preferred over the reaction of a benzyl (B1604629) halide due to a typically slower oxidative addition rate for benzyl halides. nih.gov Strategies to accelerate this step often involve the use of electron-rich and bulky phosphine ligands on the palladium catalyst, which can promote the oxidative addition of less reactive aryl chlorides. nih.gov

Following oxidative addition, the next crucial step is transmetalation. In this process, the organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org This step is highly dependent on the reaction conditions, including the base and solvent used. researchgate.net The base plays a critical role, often activating the boronic acid to form a more nucleophilic boronate species. researchgate.netnih.gov Studies have identified two primary mechanistic pathways for transmetalation: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex. illinois.edu

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. libretexts.orgyoutube.com This step typically proceeds from a cis-complex, and kinetic studies have shown it to be a first-order process. libretexts.org Both transmetalation and reductive elimination are generally understood to retain the stereochemistry established in the oxidative addition step. libretexts.org

The efficiency and scope of the Suzuki-Miyaura reaction with this compound are heavily reliant on the design of the catalyst system, particularly the palladium source and the supporting ligands.

Palladium(0) complexes are common catalyst precursors for the Suzuki-Miyaura reaction. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), when combined with bulky and electron-rich phosphine ligands, forms highly active catalysts. nih.gov For example, a catalyst system comprising Pd₂(dba)₃ and a specific phosphine-based bulky ligand (L1) has been shown to be effective for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with various aryl bromides and unactivated thienyl bromides. nih.govfrontiersin.org This system can achieve good to excellent yields with low catalyst loadings. frontiersin.org

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used catalyst for these couplings. researchgate.netresearchgate.net However, catalyst systems based on Pd₂(dba)₃ with bulky phosphine ligands have demonstrated higher performance in terms of turnover numbers (TON) and turnover frequencies (TOF) compared to Pd(PPh₃)₄ in certain applications, such as the synthesis of thiophene-containing polymers. nih.govfrontiersin.org

Interactive Table: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling with this compound Derivatives

| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Reference |

| 0.1 mol% Pd₂(dba)₃ + L1 | This compound pinacol ester and aryl bromide | THF, H₂O, K₂CO₃, reflux, 15-30 min | Good to excellent | nih.gov |

| 1 mol% Pd(PPh₃)₄ | This compound pinacol ester and thienyl halide | THF, H₂O, K₂CO₃, reflux, 2 h | Good to excellent | nih.gov |

| 0.05 mol% [PdCl(PPh₃)(L)] | Aryl/heteroaryl bromides and aryl boronic acids | Neat water | Up to >99% | rsc.org |

| 0.02 mol% Palladium catalyst | This compound and aryl halides | Ligand-free | High efficiency | rsc.org |

A significant focus in the field is the development of highly efficient catalysts that can operate at very low loadings, which is crucial for large-scale industrial applications and for minimizing palladium contamination in the final products. ethz.ch Research has explored ligand-free Suzuki couplings, where as little as 0.02 mol% of a palladium catalyst has been used to efficiently couple thiophene rings into π-conjugated systems. rsc.org

Furthermore, novel palladium(II) hydrazone complexes have been synthesized and demonstrated to be highly active catalysts for Suzuki-Miyaura reactions in neat water, achieving excellent yields with catalyst loadings as low as 0.05 mol%. rsc.org These catalysts also show high turnover numbers and can be recycled and reused multiple times without significant loss of activity. rsc.org The development of such robust and efficient catalyst systems continues to expand the utility of this compound in the synthesis of advanced materials and pharmaceuticals.

Advanced Catalyst Systems and Ligand Design

Influence of Ligand Architecture on Catalytic Activity and Lifetime

Highly effective ligands for the Suzuki-Miyaura coupling of heteroaryl boronic acids, including this compound, are often sterically hindered, electron-rich biaryl phosphines. researchgate.net Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine (XPhos) have demonstrated exceptional activity. nih.govacs.org SPhos, for instance, enables reactions to proceed at low catalyst loadings and facilitates the coupling of sterically demanding substrates, often at room temperature for aryl chlorides. nih.govacs.org The high activity conferred by these ligands is attributed to their ability to promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is crucial for the rate-determining oxidative addition step. acs.org

The development of palladium precatalysts incorporating these advanced ligands has been a key strategy. These precatalysts can generate the active LPd(0) species rapidly under mild conditions, which is particularly advantageous for unstable substrates like this compound that are prone to decomposition (protodeboronation) at elevated temperatures or over long reaction times. acs.org For example, a specific XPhos precatalyst has been shown to be highly efficient for the coupling of 2-thiophene boronic acid with a wide range of (hetero)aryl chlorides, bromides, and triflates at room temperature or 40 °C, achieving excellent yields in short reaction times. acs.org The stability and activity of the catalyst are enhanced by ligands that can prevent the formation of inactive palladium aggregates and mitigate catalyst poisoning by Lewis-basic heteroatoms present in the substrates. nih.govresearchgate.net

In some cases, the nitrogen atom of a heterocyclic substrate itself can act as an internal ligand, facilitating the oxidative addition step and allowing the reaction to proceed efficiently even without an external phosphine ligand. nih.gov However, for broader applicability and higher efficiency, the rational design of external phosphine ligands remains a central focus in optimizing these coupling reactions. researchgate.netmdpi.com

Optimized Reaction Conditions and Parameters

The success of Suzuki-Miyaura cross-coupling reactions involving this compound hinges on the careful optimization of several reaction parameters. The interplay between the base, solvent system, and temperature is crucial for achieving high yields and selectivity. ntnu.no

Role of Base Selection (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

The base is a critical component in the Suzuki-Miyaura catalytic cycle, and its selection can dramatically influence the reaction outcome. youtube.com Its primary role is to activate the organoboron species, typically by forming a more nucleophilic boronate complex, which then participates in the transmetalation step with the palladium center. youtube.comresearchgate.netyoutube.com Common inorganic bases used in these couplings include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). youtube.com

The strength and nature of the base can affect both the rate of transmetalation and the stability of the boronic acid. While a base is necessary, an excessively high concentration of hydroxide (B78521) ions can lead to the formation of unreactive boronate species, negatively impacting the reaction. researchgate.net Studies have shown that for the coupling of this compound derivatives, K₃PO₄ is often a highly effective base, particularly when using advanced catalyst systems. acs.org In certain systems, especially with sterically hindered substrates, stronger bases and larger cations (like cesium) have been shown to accelerate the reaction rate and improve yields. acs.org The choice of base is often interdependent with the solvent system, as the base's solubility and effectiveness can vary between different media. cdnsciencepub.com

Solvent Systems and Their Impact on Reaction Efficiency (e.g., THF, Water, Dioxane, DMF, Toluene)

The choice of solvent is another pivotal parameter that can dictate the efficiency of the cross-coupling reaction. hes-so.ch Solvents can influence the solubility of reactants, reagents, and the catalyst, as well as modulate the reactivity of the boronic acid and the base. hes-so.ch A variety of solvent systems have been successfully employed for couplings with this compound, including toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). diva-portal.orgresearchgate.netresearchgate.net

Biphasic systems, often consisting of an organic solvent and water, are frequently used. hes-so.ch Water can play a beneficial role by facilitating the formation of hydroxo-palladium species and trihydroxyborates, which are believed to be active in the transmetalation step. researchgate.net For instance, a mixture of THF and aqueous K₃PO₄ solution is a common and effective medium for the coupling of 2-heterocyclic boronic acids. acs.org The ratio of the organic solvent to water can also be a critical factor to optimize. hes-so.ch In some cases, anhydrous conditions are preferred, especially when dealing with substrates that are sensitive to hydrolysis or when using specific boronic esters. nih.govresearchgate.net The development of greener, biodegradable solvents is also an area of active research to reduce the environmental impact of these reactions. diva-portal.org

Temperature Effects on Reaction Yields and Selectivity

Temperature is a key variable that directly influences the rate of the catalytic reaction. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions, such as the protodeboronation of the heteroaryl boronic acid. researchgate.netresearchgate.net this compound and its esters are known to be susceptible to deboronation at high temperatures, which can lead to lower yields. researchgate.net

The ideal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the starting materials. The development of highly active catalyst systems, such as those based on SPhos and XPhos ligands, has been instrumental in allowing these reactions to be performed at significantly lower temperatures. nih.govacs.org Many couplings involving this compound can now be conducted at room temperature or slightly elevated temperatures (e.g., 40-65 °C), which minimizes decomposition and improves product yields. acs.orgcdnsciencepub.com However, for particularly challenging or sterically hindered substrates, higher temperatures may still be necessary to drive the reaction to completion. nih.gov

Strategies for Reaction Time Minimization

Reducing reaction times is crucial for improving the efficiency and throughput of synthetic processes. Several strategies have been developed to minimize the duration of Suzuki-Miyaura couplings with this compound.

Microwave-assisted synthesis has also emerged as a powerful technique for dramatically reducing reaction times. researchgate.net The rapid and uniform heating provided by microwave irradiation can accelerate the reaction rates significantly, often allowing couplings to be completed in minutes rather than hours. researchgate.net

Another strategy involves the use of additives that can enhance reaction rates. For example, trimethyl borate has been shown to accelerate refractory heteroaryl-heteroaryl couplings by promoting the solubilization of boronate complexes and preventing catalyst poisoning. nih.gov This approach has led to a greater than 10-fold decrease in reaction time in some cases. nih.gov Careful optimization of all reaction parameters—catalyst, ligand, base, solvent, and temperature—is ultimately the key to achieving minimal reaction times. ntnu.no

Substrate Scope and Reactivity Profiling

The Suzuki-Miyaura coupling reaction utilizing this compound has been shown to be a versatile method, compatible with a wide range of coupling partners. The scope includes various aryl and heteroaryl halides (bromides and chlorides) and triflates, demonstrating broad functional group tolerance. nih.govacs.orgresearchgate.netnih.gov

The reactivity of the electrophilic partner generally follows the order I > Br > OTf >> Cl, although modern catalysts have made the coupling of aryl chlorides much more feasible, even at room temperature. nih.govacs.org this compound and its derivatives can be successfully coupled with a diverse array of aromatic and heteroaromatic systems. This includes electron-rich, electron-poor, and sterically hindered aryl halides. acs.org

The reaction is also effective for constructing complex bi- and poly-heteroaromatic structures, which are important motifs in materials science and pharmaceuticals. nih.govnih.gov For example, this compound can be coupled with various halogenated heterocycles such as pyrazoles, benzoxindoles, and pyrimidines. acs.orgnih.gov The use of boronic esters, such as pinacol esters, or potassium heteroaryltrifluoroborates can sometimes be advantageous, as these derivatives can exhibit enhanced stability compared to the free boronic acid, mitigating issues with protodeboronation. nih.govresearchgate.net

The tables below summarize the scope of the Suzuki-Miyaura coupling involving this compound and its derivatives with various coupling partners under optimized conditions.

Table 1: Coupling of this compound with Various (Hetero)aryl Halides Reaction conditions typically involve a Pd catalyst, a phosphine ligand, a base, and a solvent system at a specified temperature.

| Thiophene Boronic Acid Derivative | Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | 4-Chlorotoluene | XPhos Precatalyst | K₃PO₄ | THF/H₂O | rt | 30 min | 94 | acs.org |

| This compound | 2-Bromopyridine | XPhos Precatalyst | K₃PO₄ | THF/H₂O | rt | 30 min | 97 | acs.org |

| This compound | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Precatalyst | K₃PO₄ | THF/H₂O | rt | 30 min | 96 | acs.org |

| This compound | 2-Chloroacetanilide | XPhos Precatalyst | K₃PO₄ | THF/H₂O | 40 | 2 h | 95 | acs.org |

| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | - | 95 | nih.gov |

| This compound pinacol ester | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | 89 | cdnsciencepub.comnih.gov |

Coupling with Various Aryl and Heteroaryl Halides

This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse range of aryl and heteroaryl halides. acs.orgresearchgate.net Efficient protocols have been developed for the coupling of this compound with both aryl chlorides and bromides, which are often more readily available and cost-effective than their iodide counterparts. acs.orgsemanticscholar.org

Successful couplings have been reported with a variety of (hetero)aryl chlorides in aqueous n-butanol, achieving near-quantitative yields with low catalyst loading. acs.org For instance, the reaction of this compound with various aryl and heteroaryl bromides has been effectively catalyzed by a tetraphosphine/palladium system. researchgate.net The synthesis of 2-arylthiophenes has been achieved through the coupling of this compound with aryl bromides. researchgate.net Furthermore, regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been accomplished via the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids. nih.gov

The coupling is not limited to simple monocyclic arenes. The reaction has been successfully applied to more complex systems, including the synthesis of 1,2-di(thiophen-2-yl)benzene from the reaction of 2-(2-bromoaryl)thiophene with 2-thienylboronic acid. rsc.org Additionally, heterocyclic boronic acids like 3-thienylboronic acid have been used to synthesize o-tetraaryls, although sometimes in moderate yields. acs.org

The following table summarizes selected examples of Suzuki-Miyaura coupling reactions involving this compound with various halides.

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Aryl Chlorides | Pd(OAc)2/Phosphine | K3PO4 | aq. n-Butanol | ~95-99 | acs.org |

| Aryl Bromides | [PdCl(C3H5)]2/Tetraphosphine | K3PO4 | Dioxane | Good | researchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 25-76 | nih.gov |

| 2-(2-Bromoaryl)thiophene | Pd catalyst | K2CO3 | Not specified | Not specified | rsc.org |

| 3-Thienylboronic acid | Not specified | Not specified | Not specified | 45 | acs.org |

Impact of Electron-Rich and Electron-Deficient Substituents

The electronic nature of the substituents on the aryl halide coupling partner can significantly influence the efficiency of the Suzuki-Miyaura reaction with this compound. Generally, electron-withdrawing groups on the aryl halide facilitate the rate-limiting oxidative addition step, leading to faster and more efficient reactions. researchgate.net Conversely, electron-donating groups on the aryl halide can slow down this step.

In the case of the boronic acid partner, electron-donating groups on the aryl boronic acid are reported to enhance the reaction rate. researchgate.net However, the reactivity of the boronic acid is also dependent on its Lewis acidity, with electron-withdrawing substituents increasing this acidity and thus the rate of transmetalation. libretexts.org

Studies on the selective Suzuki coupling of 2-bromo-5-chlorothiophene with various aryl boronic acids have shown that the yields can be sensitive to both electron-donating and electron-withdrawing substituents on the boronic acid. semanticscholar.org For example, coupling reactions with aryl boronic acids bearing electron-donating groups like 4-Me and 4-MeO, as well as those with electron-withdrawing groups like 4-Cl, 3-Cl,4-F, and 3,4-dichloro, have all been successfully carried out. semanticscholar.org

The table below illustrates the impact of substituents on the yield of Suzuki coupling reactions.

| Substituent on Aryl Boronic Acid | Yield (%) | Reference |

| 4-Me (electron-donating) | Good | semanticscholar.org |

| 4-MeO (electron-donating) | Good | semanticscholar.org |

| 4-Cl (electron-withdrawing) | Moderate to Good | semanticscholar.org |

| 3-Cl, 4-F (electron-withdrawing) | Moderate to Good | semanticscholar.org |

| 3,5-dimethyl (electron-donating) | Good | semanticscholar.org |

| 3,4-dichloro (electron-withdrawing) | Moderate to Good | semanticscholar.org |

Reactivity of this compound Pinacol Esters

This compound pinacol ester is a commonly used derivative in Suzuki-Miyaura coupling reactions. pubcompare.airesearchgate.net The pinacol ester group generally enhances the stability of the boronic acid, making it less prone to side reactions like protodeboronation. pubcompare.ai However, boronic esters are generally considered less reactive than their corresponding boronic acids due to the reduced Lewis acidity of the boron center. researchgate.netrsc.org

The reactivity of this compound pinacol ester can be influenced by reaction conditions. For instance, in the coupling with PyFluor, the presence of water was found to increase the reaction efficiency, likely by hydrolyzing the boronic ester to the more reactive boronic acid in situ. nih.govclaremont.edu Studies have shown that the boronic acid is more reactive and leads to effective couplings at lower temperatures compared to the pinacol ester. nih.govcdnsciencepub.com

Despite their lower intrinsic reactivity, this compound pinacol esters are valuable reagents, particularly in reactions where the corresponding boronic acid is unstable. nih.gov They have been successfully employed in the synthesis of high molecular weight thiophene-containing conjugated polymers through Suzuki polycondensation. researchgate.net However, deboronation of the pinacol ester can be a challenge at high temperatures. researchgate.net

The following table compares the reactivity of this compound and its pinacol ester under specific conditions.

| Boron Reagent | Temperature (°C) | Water Content | Yield (%) | Reference |

| This compound pinacol ester | 100 | 20% in dioxane | 74 | nih.govresearchgate.net |

| This compound | 65 | 20% in dioxane | ~70 | nih.govresearchgate.net |

| This compound pinacol ester | 100 | "dry" dioxane | ~40 | nih.govresearchgate.net |

| This compound | 100 | "dry" dioxane | ~50 | nih.govresearchgate.net |

Synthesis of Hindered Heterobiaryls and Site-Selective Coupling Products

The synthesis of sterically hindered heterobiaryls using this compound presents a significant challenge in Suzuki-Miyaura coupling. However, the use of bulky phosphine ligands can facilitate the coupling of sterically hindered substrates. researchgate.net For example, a catalyst system with a bulky thiophene-containing phosphorous ligand has shown high efficiency in the coupling of thiophene-2-boronic ester with hindered aryl halides. researchgate.net

Site-selective coupling is another important aspect, particularly when dealing with substrates containing multiple reactive sites. The Suzuki-Miyaura reaction generally favors the coupling at the more reactive C-Br bond over a C-Cl bond. semanticscholar.org This selectivity has been exploited in the synthesis of mono-substituted thiophenes from 2-bromo-5-chlorothiophene. semanticscholar.org

Furthermore, regioselective synthesis can be achieved by controlling the reaction conditions. For example, the palladium-catalyzed 1,4-migration associated with direct arylation allows for the β-heteroarylation of 2-arylthiophenes, while the standard Suzuki coupling of the same starting material leads to 1,2-diheteroaryl-substituted benzene (B151609) derivatives. rsc.org The regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has also been reported, where the Suzuki coupling occurs selectively at the 5-position of the thiophene ring. nih.gov

A study on the oxidative coupling of 3-substituted thiophenes with arylboronic acids demonstrated regioselective functionalization at the C4 position. acs.org

Cross-Coupling with Activated Fluorine Sources (e.g., PyFluor)

Recent advancements in cross-coupling reactions have expanded the scope of electrophilic partners beyond traditional halides. Pyridine-2-sulfonyl fluoride (PyFluor) has emerged as a viable coupling partner for this compound and its pinacol ester in Suzuki-Miyaura reactions to generate 2-arylpyridines. nih.govclaremont.educdnsciencepub.comresearchgate.netcdnsciencepub.com

The reaction can be performed using Pd(dppf)Cl₂ as a catalyst at temperatures between 65 and 100 °C. nih.govresearchgate.net Interestingly, the presence of water and oxygen is tolerated, and in some cases, water can enhance the reaction yield, particularly when using the pinacol ester, by facilitating its hydrolysis to the more reactive boronic acid. nih.govclaremont.educdnsciencepub.com The yields of these reactions are generally modest to good and are dependent on the specific reaction conditions and the nature of the boronic acid or ester. nih.govresearchgate.netcdnsciencepub.com

The table below summarizes the results of the cross-coupling of this compound and its pinacol ester with PyFluor.

| Boron Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound pinacol ester | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 74 | researchgate.net |

| This compound | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | 100 | 52 | researchgate.net |

| This compound | Pd(dppf)Cl₂ | Dioxane | 100 | 89* | cdnsciencepub.com |

| This compound pinacol ester | Pd(dppf)Cl₂ | Dioxane | 100 | 39 | nih.gov |

*Reaction performed with three equivalents of boronic acid. cdnsciencepub.com

Addressing Challenges in Suzuki-Miyaura Coupling

Protodeboronation: Mechanisms and Mitigation Strategies

Protodeboronation is a significant undesired side reaction in Suzuki-Miyaura coupling, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process reduces the concentration of the active boronic acid, leading to lower yields of the desired cross-coupled product. wikipedia.org Thienylboronic acids are particularly susceptible to protodeboronation, especially under the basic conditions typically employed in Suzuki-Miyaura reactions. researchgate.netnih.gov

Mechanisms: Protodeboronation can proceed through several mechanisms depending on the reaction conditions, particularly the pH. wikipedia.org

Acid-promoted protodeboronation: This can occur in acidic media, and has been observed for various arylboronic acids, including those with electron-donating and electron-withdrawing groups. researchgate.netrsc.org A study on 5-formyl-2-thiopheneboronic acid revealed an unexpected protodeboronation reaction during an attempted Knoevenagel condensation in the presence of an acid. rsc.org

Base-catalyzed protodeboronation: This is a more common issue in Suzuki coupling. The mechanism can involve the formation of a boronate species, which then reacts with a proton source like water. wikipedia.org For thienylboronic acids, protodeboronation is reported to be most rapid at a pH greater than 10. researchgate.net Kinetic studies have identified different mechanistic regimes, including unimolecular heterolysis of the boronate and concerted ipso-protonation/C-B cleavage. strath.ac.uk

Mitigation Strategies: Several strategies have been developed to minimize protodeboronation in Suzuki-Miyaura couplings involving this compound and its derivatives.

Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can protect the C-B bond from premature cleavage. wikipedia.orgnih.gov These esters can act as "slow release" sources of the boronic acid under the reaction conditions. wikipedia.orgnih.gov

Catalyst and Ligand Design: The use of highly active catalysts and appropriate ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction. ntnu.no For example, XPhos precatalysts have proven effective for the coupling of (5-formylthiophen-2-yl)boronic acid. ntnu.no

Reaction Condition Optimization: Careful optimization of reaction parameters such as base, solvent, and temperature is crucial. ntnu.noreddit.com For instance, using cesium fluoride (CsF) in isopropanol (B130326) has been shown to minimize protodeboronation in the coupling of heteroaryl boronic acids with vinyl chlorides. rsc.org The choice of a weaker base or anhydrous conditions can also be beneficial. reddit.comresearchgate.net

Use of Alternative Coupling Partners: In some cases, using aryltrifluoroborates can reduce the extent of protodeboronation. libretexts.org

Homocoupling Side Reactions and Control Measures

In the context of Suzuki-Miyaura cross-coupling reactions, a significant side reaction is the homocoupling of the boronic acid reagent. For this compound, this results in the formation of 2,2'-bithiophene (B32781). This undesired reaction is often mediated by the palladium catalyst. Several strategies can be employed to suppress this homocoupling. One key factor is the exclusion of oxygen, as its presence can promote the formation of palladium(II) species that facilitate homocoupling. researchgate.net Therefore, maintaining an inert atmosphere, for instance by using a nitrogen sparge, is a crucial control measure. researchgate.net

The choice of catalyst, base, solvent, and temperature also plays a vital role. ntnu.no Highly active catalysts can promote the desired cross-coupling over homocoupling. ntnu.no Additionally, the addition of mild reducing agents, such as potassium formate, can help minimize the concentration of Pd(II) species responsible for the homocoupling side reaction. researchgate.net Careful optimization of the reaction medium for each specific coupling pair is often necessary to maximize the yield of the desired cross-coupled product and minimize the formation of homocoupling byproducts. ntnu.no

Utilization of Protected Boronic Acids (e.g., MIDA Boronates) for Enhanced Stability and Slow-Release Mechanisms

This compound, like many other heterocyclic boronic acids, can be unstable, limiting its benchtop storage and efficiency in cross-coupling reactions. nih.govresearchgate.net To address this, this compound can be converted into its N-methyliminodiacetic acid (MIDA) boronate ester. These MIDA boronates are notably stable, crystalline solids that are compatible with a wide range of synthetic reagents and can be purified by silica (B1680970) gel chromatography. nih.govsigmaaldrich.comnih.govrsc.org

A key advantage of using MIDA boronates is their ability to participate in a "slow-release" of the boronic acid under specific reaction conditions. nih.govsigmaaldrich.com While stable under anhydrous conditions, the MIDA group can be hydrolyzed using aqueous bases like sodium hydroxide or potassium phosphate, regenerating the active boronic acid in situ. nih.govsigmaaldrich.com This slow release maintains a low concentration of the unstable boronic acid throughout the reaction, which can be beneficial in several ways. It minimizes degradation pathways such as protodeboronation and homocoupling, which are often accelerated by heat and the presence of a base and palladium catalyst. nih.govsigmaaldrich.com This strategy has proven highly effective for challenging cross-couplings, including those involving unstable boronic acids and less reactive aryl chlorides. nih.gov The rate of release can be tuned by adjusting the temperature, allowing for controlled generation of the boronic acid over several hours. nih.gov

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Liebeskind-Srogl Reactions: Palladium-Catalyzed, Copper-Mediated Thiol Ester-Boronic Acid Coupling

The Liebeskind-Srogl reaction is a carbon-carbon bond-forming reaction that couples a thiol ester with a boronic acid, such as this compound. wikipedia.orgresearchgate.net This cross-coupling reaction is catalyzed by palladium(0) and mediated by a stoichiometric amount of a copper(I) salt, most notably copper(I) thiophene-2-carboxylate (CuTC). wikipedia.orgorganic-chemistry.orgnih.gov It provides a general method for the synthesis of ketones under neutral, "baseless" conditions, which is a significant advantage when working with base-sensitive substrates. researchgate.netorganic-chemistry.org The reaction is applicable to a wide array of thiol esters and boronic acids. wikipedia.orgorganic-chemistry.org

Baseless Reaction Conditions and Mechanism (e.g., Cu(I)-Thiophene-2-carboxylate)

A defining feature of the first-generation Liebeskind-Srogl reaction is its ability to proceed under neutral conditions, avoiding the need for an external base. organic-chemistry.org This is facilitated by the copper(I) carboxylate co-catalyst. The proposed mechanism involves the copper(I) salt playing a dual role. nih.gov First, the thiophilic copper(I) coordinates to the sulfur atom of the thiol ester, activating the carbon-sulfur bond towards oxidative addition by the palladium(0) catalyst. nih.govyoutube.com

Following oxidative addition of the Pd(0) into the C–S bond, a transmetalation step occurs. youtube.com In this step, the organic group from the boronic acid (in this case, the thienyl group) is transferred to the palladium center. The copper(I) carboxylate is believed to facilitate this step, which culminates in the formation of a thienyl-palladium intermediate. organic-chemistry.orgnih.gov Subsequent reductive elimination from this intermediate yields the final ketone product and regenerates the palladium(0) catalyst, completing the catalytic cycle. youtube.com The use of copper(I) thiophene-2-carboxylate is crucial, as other copper salts like copper halides have been shown to be ineffective. organic-chemistry.org

Copper-Catalyzed Nitration Reactions

This compound can undergo ipso-nitration, where the boronic acid group is replaced by a nitro group. This transformation can be achieved using copper catalysts under mild conditions. sigmaaldrich.comresearchgate.net For instance, the reaction of aryl boronic acids with nitrite (B80452) salts in the presence of a copper catalyst provides a method for synthesizing nitroarenes. researchgate.net While the specific conditions for this compound can vary, copper-catalyzed protocols offer an alternative to traditional nitration methods that often require harsh acidic conditions.

Ferric Perchlorate-Promoted Transformations (e.g., Fullerene Derivatization)

Ferric perchlorate (B79767) (Fe(ClO₄)₃) has been utilized to promote the reaction of researchgate.netfullerene with various substrates, including boronic esters. sigmaaldrich.com This methodology can be applied to the derivatization of fullerenes with thiophene moieties. The reaction of fullerene with boronic esters in the presence of ferric perchlorate can lead to the formation of fullerenyl boronic esters. sigmaaldrich.com This highlights a specific application of this compound derivatives in the functionalization of carbon-rich nanomaterials.

Catalytic Cross Coupling Reactions Involving Thiophene 2 Boronic Acid

Oxidative Homocoupling Reactions

The oxidative homocoupling of thiophene-2-boronic acid represents a significant synthetic route to 2,2'-bithiophene (B32781), a valuable building block in materials science. This transformation involves the formation of a carbon-carbon bond between two molecules of this compound, typically in the presence of a metal catalyst and an oxidant. Various catalytic systems have been developed to facilitate this reaction, with a notable example being the use of a copper(II)-vitamin C complex.

An environmentally conscious and efficient method for the oxidative homocoupling of aryl boronic acids, including this compound, utilizes a photocatalytic system composed of a copper(II)-vitamin C complex immobilized on titanium dioxide nanoparticles (TiO2–AA–Cu(II)). rsc.org This heterogeneous catalyst operates under mild and sustainable conditions, employing visible light irradiation at ambient temperature in the absence of a base. rsc.orgrsc.org

The reaction proceeds effectively in the air, highlighting its operational simplicity. rsc.org In this process, the this compound undergoes homocoupling to produce 2,2'-bithiophene. Research has demonstrated that under optimal conditions, which include using the TiO2–AA–Cu(II) catalyst in tetrahydrofuran (B95107) (THF) as the solvent, the homocoupling of this compound can be achieved. rsc.org

Detailed studies into the electronic effects of various substituents on aryl boronic acids have shown that electron-rich and electron-neutral substrates tend to provide higher yields compared to their electron-deficient counterparts. rsc.org For heteroaryl boronic acids like this compound, the reaction proceeds to afford the corresponding symmetrical biaryl. rsc.org Specifically, the photocatalytic homocoupling of this compound using the TiO2–AA–Cu(II) catalyst resulted in a 55% yield of 2,2'-bithiophene after 120 minutes of reaction time. rsc.org The reusability of the catalyst has also been demonstrated, maintaining its activity for at least six cycles. rsc.org

Table 1: Research Findings for the Oxidative Homocoupling of this compound

C H Activation and Direct Arylation Strategies

Palladium-Catalyzed Oxidative C-H Arylation of Thiophenes and Related Heteroarenes

Palladium-catalyzed oxidative C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. lookchem.com This approach enables the direct formation of carbon-carbon bonds between C-H bonds of (hetero)arenes and arylboronic acids. lookchem.com Research has demonstrated the successful palladium-catalyzed oxidative C-H arylation of thiophenes embedded within other heterocyclic systems using aryl boronic acids. rsc.org This methodology has shown high selectivity for the C5-position of the thiophene (B33073) ring, providing a rapid route to 2,5-disubstituted thiophenes. rsc.org Furan (B31954) analogs have been observed to exhibit similar reactivity and selectivity under these conditions. rsc.org

The direct arylation of electron-rich heterocycles such as indole, pyrrole, and benzofuran (B130515) with various arylboronic acids can be achieved under mild conditions, utilizing dioxygen as the terminal oxidant in an acidic medium. lookchem.com The selectivity of this reaction appears to be governed by the electronic properties of the arene substrates, and the process does not necessitate the presence of directing groups. lookchem.com Notably, the homocoupling of boronic acids, a common side reaction, is significantly inhibited under these optimized conditions. deepdyve.com

In the context of thiophenes and related heteroarenes, palladium catalysis has been instrumental. For instance, the oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids has been achieved through palladium catalysis. nih.gov This method is particularly significant as it enables the otherwise challenging C4-selective C-H arylation. nih.gov

A proposed mechanism for the Pd(II)-catalyzed oxidative cross-coupling involves the initial C-H activation of the heteroarene, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated product and a Pd(0) species. The Pd(0) is then reoxidized to the active Pd(II) catalyst to complete the catalytic cycle. nih.govacs.org

Table 1: Palladium-Catalyzed Oxidative C-H Arylation of Heterocycle-Embedded Thiophenes This table is representative and compiled from findings in the cited research.

| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst System | Oxidant | Selectivity | Yield | Reference |

| 1 | 2-(Pyrazol-1-yl)thiophene | Phenylboronic acid | Pd(OAc)₂ | Ag₂CO₃/Benzoquinone | C5-selective | High | rsc.org |

| 2 | 2-(Imidazol-1-yl)thiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Ag₂CO₃/Benzoquinone | C5-selective | High | rsc.org |

| 3 | Thiophene | Phenylboronic acid | PdCl₂/P[OCH(CF₃)₂]₃ | Ag₂CO₃ | C4-selective | High | nih.govresearchgate.net |

| 4 | 1,2,3-1H-triazole | Phenylboronic acid | Pd(OAc)₂ | O₂ | N/A | Good | lookchem.com |

| 5 | Pentafluorobenzene | Phenylboronic acid | Pd(OAc)₂ | O₂ | N/A | Good | lookchem.com |

Regioselective C-H Activation on Thiophene Ring Systems (C2 and C3 Positions)

The control of regioselectivity in the C-H activation of thiophene rings is a significant challenge due to the presence of multiple C-H bonds with similar reactivities. mdpi.com However, significant progress has been made in developing catalytic systems that can selectively functionalize either the C2 or C3 position of the thiophene nucleus.

Direct C-H arylation of thiophenes has been achieved with high regioselectivity. For instance, a palladium-catalyzed methodology has been developed for the β-arylation (C3/C4) of thiophenes with iodoarenes, where a specific phosphite (B83602) ligand was crucial for achieving high selectivity. acs.org This has been extended to include arylboronic acids and other aryl sources. acs.org Kinetic studies have provided evidence for a Heck-type pathway in these transformations. acs.org

The ability to switch the site of C-H activation is a powerful tool for generating molecular diversity. By employing a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be accessed, allowing for the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. nih.gov This sequential functionalization has been successfully performed in water, with surfactants enhancing yield and mass recovery. nih.gov

In some cases, a palladium-catalyzed 1,4-migration associated with direct arylation can be employed to achieve functionalization at the β-position of thiophenes. rsc.org This contrasts with traditional Suzuki coupling reactions of heteroarylboronic acids with thiophenes bearing a 2-halobenzene substituent, which typically yield 1,2-diheteroarylated benzene (B151609) derivatives. rsc.org This regiodivergent approach highlights the tunability of palladium catalysis. rsc.org

The regioselective C-H activation of thiophene rings has been successfully applied to the synthesis of fused heterocyclic systems of significant interest in materials science and medicinal chemistry, such as thienopyridines, thienopyrimidines, and thienopyrazines. mdpi.comresearchgate.net

A practical one-pot, two-step procedure for the preparation of diverse thieno[3,2-d]pyrimidines has been developed, which proceeds via C-H activation at the C2 position of a thiophene precursor. mdpi.com This methodology offers an efficient alternative to conventional synthetic methods. mdpi.com Furthermore, the C-H activation of the thiophene C3 position has also been achieved and can be selective, with the optimized conditions being applicable to the synthesis of thienopyridines and thienopyrazines as well. mdpi.com

While direct arylation with arylboronic acids on certain thieno-derivative substrates has been met with challenges, alternative strategies using aryl bromides have proven successful. mdpi.com The synthesis of various thieno[2,3-b]pyridines and thieno[2,3-b]pyrazines has been accomplished through Suzuki cross-coupling of the corresponding bromo-derivatives with (hetero)arylboronic acids. researchgate.net

The development of synthetic routes to thieno[2,3-d]pyrimidines is of particular interest due to their potential biological activities. nih.gov New series of these compounds have been synthesized and evaluated for their cytotoxic and kinase inhibitory activities. nih.gov Similarly, various thieno[2,3-b]pyridine (B153569) derivatives have been synthesized through methods involving the cyclization of appropriately substituted pyridine (B92270) precursors. researchgate.netresearchgate.net The synthesis of thieno[2,3-c]pyridines has also been achieved via a metal-free, three-step method starting from 2-acetylthiophene. nih.gov

C-H Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids

A novel palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, providing an efficient route to C2-arylated benzo[b]thiophene 1,1-dioxides. nih.govacs.org This reaction proceeds via a direct C-H bond activation at the C2-position, followed by a Pd(II)-catalyzed arylation. nih.govacs.org The transformation exhibits high C2 selectivity, a good substrate scope, and tolerance of a broad range of functional groups. nih.govacs.org

The resulting C2-arylated products have been shown to possess significant photoluminescence properties, suggesting potential applications in the field of aggregation-induced emission (AIE). nih.govacs.org This methodology allows for the rapid construction of thiophene 1,1-dioxide-arene-type π-conjugated frameworks. nih.govacs.org

The reaction conditions have been optimized, with a system comprising Pd(OAc)₂, Cu(OAc)₂ as the reoxidant, and pyridine in a solvent such as DMSO proving effective. nih.gov A plausible mechanism involves the formation of a cyclopalladium intermediate via C-H activation of the benzo[b]thiophene 1,1-dioxide. nih.govacs.org Transmetalation with a triphenylboroxine pyridine complex, formed from the arylboronic acid and pyridine, followed by reductive elimination, affords the desired product and regenerates the active Pd(II) catalyst. nih.govacs.org

Table 2: C2-Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids This table is representative and compiled from findings in the cited research.

| Entry | Benzo[b]thiophene 1,1-Dioxide Substrate | Arylboronic Acid | Catalyst System | Yield | Reference |

| 1 | Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 81% | nih.gov |

| 2 | Benzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 85% | nih.gov |

| 3 | Benzo[b]thiophene 1,1-dioxide | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 83% | nih.gov |

| 4 | 5-Methylbenzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 83% | nih.gov |

| 5 | 3-Phenylbenzo[b]thiophene 1,1-dioxide | 4-Methylphenylboronic acid | Pd(OAc)₂/Cu(OAc)₂/Pyridine | 72% | acs.org |

Asymmetric C-H Arylation Reactions with Thiophene-2-boronic Acid

Asymmetric C-H activation is a frontier in organic synthesis, aiming to create chiral molecules with high enantioselectivity. The development of catalytic asymmetric aryl transfer reactions to aldehydes using boronic acids as the aryl source is a significant step in this direction, leading to the formation of chiral diaryl methanols, which are important intermediates for biologically active compounds. nih.gov

A flexible method for the catalyzed asymmetric synthesis of these compounds from readily available starting materials has been described. nih.gov A key feature of this methodology is that a single planar-chiral ferrocene (B1249389) catalyst can produce both enantiomers of the product simply by selecting the appropriate combination of arylboronic acid or aldehyde as the aryl donor and acceptor, respectively. nih.gov This process yields a broad range of products with excellent enantioselectivities. nih.gov

While the direct application of this compound in a widely established asymmetric C-H arylation reaction is not explicitly detailed in the provided context, the principles of using chiral ligands and catalysts to induce enantioselectivity in C-H functionalization are well-established. For instance, a palladium-catalyzed atroposelective C-H vinylation has been achieved using a chiral transient directing group, demonstrating the potential for creating axial chirality. acs.org The extension of such methodologies to include this compound as a coupling partner would be a logical progression in the field, enabling the synthesis of chiral thiophene-containing biaryls.

Catalytic C-H Alumination of Thiophenes: Theoretical and Experimental Investigations

A computational model for the palladium-catalyzed C-H functionalization of thiophenes with aluminum hydride reagents has been developed and validated by experimental data. researchgate.netacs.orgutuvolter.fi This model predicts that metalation should occur exclusively at the 2-position of the thiophene ring. researchgate.netutuvolter.firesearchgate.net

Theoretical calculations suggest that the resulting thiophene-derived organoaluminum compounds are both kinetically and thermodynamically stable with respect to ring-opening, a phenomenon observed in related 2-metalated furans. researchgate.netacs.orgutuvolter.fi This prediction is supported by experimental findings, where selective C-H alumination of thiophene, 2-methylthiophene (B1210033), 2-methoxythiophene, and benzothiophene (B83047) was achieved using [Pd(PCy₃)₂] as a catalyst at loadings as low as 0.02 mol%. researchgate.netacs.orgutuvolter.fi Even under forcing conditions (200 °C), no evidence of a ring-opening event was observed. researchgate.netutuvolter.fi

The difference in reactivity between furan and thiophene systems is rationalized by the stabilization of a key intermediate and transition state in the furan ring-opening pathway through a strong dative O-Al interaction, which is absent in the thiophene system. researchgate.netutuvolter.fi

The C-H alumination for both 2-methylthiophene and 2-methylfuran (B129897) is energetically feasible and can be driven towards product formation by the removal of H₂. acs.org For 2-methylthiophene, the C-H activation product is the more stable species. acs.org

Table 3: Palladium-Catalyzed C-H Alumination of Thiophenes This table is representative and compiled from findings in the cited research.

| Entry | Thiophene Substrate | Catalyst | In Situ Yield | Reference |

| 1 | Thiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |

| 2 | 2-Methylthiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |

| 3 | 2-Methoxythiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |

| 4 | Benzothiophene | [Pd(PCy₃)₂] | Near-quantitative | acs.org |

Computational and Theoretical Studies on Thiophene 2 Boronic Acid

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for modeling the properties of thiophene-2-boronic acid and its derivatives at the atomic level.

Analysis of Molecular Geometry and Conformational Isomers (Bond Lengths, Bond Angles, Dihedral Angles)

Computational studies have meticulously characterized the molecular structure of this compound, including bond lengths, bond angles, and dihedral angles. These calculations have been performed on various conformational isomers to determine their relative stabilities. dergipark.org.tr

One study investigated four possible isomers arising from the rotation around the C-B and B-O bonds. dergipark.org.tr The calculated structural parameters, such as bond lengths and angles, were found to be in close agreement with experimental data, with error margins typically between 0.45% and 1.6% for bond lengths and 0.49% and 5.52% for bond angles. dergipark.org.tr This level of accuracy validates the computational models used.

Table 1: Comparison of Calculated and Experimental Bond Lengths for this compound Isomers

| Bond | Calculated (Average) (Å) | Experimental (Å) | % Error |

| O1-B1 | 1.372 | 1.378 | -0.454 |

| B1-C1 | 1.557 | 1.568 | -0.717 |

| C1-S1 | 1.751 | 1.723 | 1.611 |

| S1-C4 | 1.728 | 1.712 | 0.935 |

| C4-C3 | 1.371 | 1.360 | 0.772 |

| C2-C1 | 1.379 | 1.369 | 0.730 |

Data sourced from a DFT study using the B3LYP functional and 6-31G basis set. dergipark.org.tr Note: The specific atoms are numbered according to the source's convention.*

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gaps and Distribution)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com

DFT calculations have been employed to determine the HOMO and LUMO energies and their distribution across the molecule. dergipark.org.trmdpi.com For instance, in a study of thiophene-based pyrazole (B372694) amides derived from this compound, the HOMO-LUMO gap was used to predict the chemical reactivity of the synthesized compounds. semanticscholar.org Generally, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

In one computational analysis of this compound isomers, the TC (trans-cis) conformer was found to be the most stable. dergipark.org.tr The HOMO-LUMO energy gap for this isomer provides insight into its electronic transitions. dergipark.org.tr The distribution of these orbitals reveals that the electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. dergipark.org.tr

Table 2: Calculated HOMO, LUMO, and Energy Gap for the Most Stable Conformer of this compound

| Orbital | Energy (kcal/mol) |

| HOMO | -9.28 |

| LUMO | -1.74 |

| Energy Gap (ΔE) | 7.54 |

Data sourced from a DFT study at the B3LYP/6-31G level of theory. dergipark.org.tr*

Basis Set Selection and Exchange-Correlation Functionals in DFT Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Various combinations have been utilized in studies of this compound and its derivatives to achieve a balance between computational cost and accuracy.

Commonly used exchange-correlation functionals include B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) and PBE0. dergipark.org.trsemanticscholar.orgrsc.org For basis sets, the Pople-style basis sets, such as 6-31G* and 6-311+G(2d,p), and correlation-consistent basis sets like cc-pVDZ are frequently employed. dergipark.org.trrsc.orgmdpi.comscience.gov

For example, a study on thiophene-based pyrazole amides utilized the PBE0-D3BJ/def2-TZVP level of theory for geometry optimization and the calculation of NMR data. semanticscholar.org Another investigation into the structural properties of this compound isomers employed the B3LYP functional with the 6-31G* basis set. dergipark.org.tr The selection of a larger basis set, like def2-TZVP, generally leads to more accurate results compared to smaller ones. nih.gov

Prediction of Reactivity, Stability, and Reaction Pathways

Computational studies have been instrumental in predicting the reactivity and stability of this compound and its derivatives. Boronic acids, in general, can be unstable, and their conversion to more stable esters, such as MIDA boronates, has been a significant advancement. digitellinc.comnih.gov DFT calculations can help understand the factors governing this stability. researchgate.net

The reactivity of this compound in cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been a major focus. semanticscholar.org Computational models can predict the favorability of these reactions. For instance, it has been observed that electron-rich boronic acids tend to give higher yields in Suzuki-Miyaura cross-coupling reactions. semanticscholar.org Furthermore, computational methods can be used to explore potential reaction pathways, such as C-H alumination or ring-opening reactions, providing insights into the mechanistic details of these transformations.

Correlation of Computational Results with Experimental Spectroscopic and Crystallographic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational results have been successfully correlated with experimental data from techniques like X-ray diffraction and various spectroscopic methods.

As mentioned earlier, calculated bond lengths and angles for this compound show good agreement with experimental values obtained from X-ray crystallography. dergipark.org.tr Similarly, computed NMR chemical shifts for derivatives of this compound have shown significant agreement with experimental NMR results. semanticscholar.org This correlation between theory and experiment provides confidence in the predictive power of the computational models.

Spectroscopic Property Predictions (e.g., UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scirp.org This technique has been applied to thiophene (B33073) derivatives to understand their optical properties.

By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. These predictions can be correlated with experimentally measured spectra. nii.ac.jp For instance, studies on thiophene-containing polymers have used DFT and TD-DFT to model their UV-Vis spectra, showing strong correlation with experimental data. science.gov This predictive capability is crucial for the design of new materials with specific optical properties, such as those used in organic electronics. researchgate.netmdpi.com

Electrochemical Properties and Computational Correlations (e.g., Cyclic Voltammetry)

This compound is a fundamental building block in the synthesis of electroactive materials, particularly π-conjugated oligomers and polymers used in organic electronics. While the electrochemical properties of the monomer itself are not extensively detailed in isolation, its profound influence on the redox behavior of the resulting materials is a subject of significant research. The primary method for investigating these properties is cyclic voltammetry (CV), which, when correlated with computational studies like Density Functional Theory (DFT), provides deep insights into the electronic structure of materials derived from it.

Research Findings

The electrochemical behavior of materials synthesized using this compound is largely dictated by the final conjugated structure. Thiophene units are known for their low oxidation potentials, which can be modulated by copolymerizing them with various electron-donating or -accepting monomers to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. cdnsciencepub.com

Studies on derivatives showcase the role of the thiophene moiety. For instance, in donor-π-acceptor (D–π–A) chromophores where thiophene acts as part of the π-linker, cyclic voltammetry reveals distinct oxidation and reduction peaks. rsc.org The onset potentials from these measurements are crucial for calculating the HOMO and LUMO energy levels. rsc.org For example, the HOMO and LUMO energies can be estimated from the onset oxidation (E_onset,ox_) and reduction (E_onset,red_) potentials, often referenced against the ferrocenium/ferrocene (B1249389) (Fc+/Fc) redox couple. rsc.org

Computational DFT calculations are frequently employed to complement experimental CV data. These theoretical models calculate the HOMO-LUMO energy gaps (ΔE), which are often in good agreement with values derived from electrochemistry and UV-vis spectroscopy. researchgate.netnih.gov This correlation is vital for the rational design of new materials with specific electronic properties. um.edu.my For example, in a series of thiophene-coumarin derivatives, DFT calculations of molecular orbitals were shown to correlate well with experimental electrochemical data. nih.gov

The electrochemical properties of polymers derived from thiophene boronic acids have also been investigated. In a study of poly-3-thienylboronic acid (a polymer from a positional isomer of this compound), cyclic voltammetry showed that the polymer film was electroactive, with a redox potential of 0.82 V, which is comparable to that of unsubstituted polythiophene (0.78 V). d-nb.info This indicates that the boronic acid group does not significantly alter the fundamental redox activity of the polythiophene backbone. d-nb.info The ability of the boronic acid moiety to interact with diols also opens avenues for its use in chemosensors, where binding events can be transduced into electrochemical signals.

Data Tables

The following table summarizes the electrochemical data for a polymer derived from a thiophene boronic acid isomer and related compounds, illustrating the influence of the thiophene backbone on redox properties.